
Piperazine
Overview
Description
Piperazine is an organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions. It exists as small alkaline deliquescent crystals with a saline taste. This compound is freely soluble in water and ethylene glycol but insoluble in diethyl ether. It is a weak base with two pK_b values of 5.35 and 9.73 at 25°C. The compound readily absorbs water and carbon dioxide from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine can be synthesized through several methods:
Reaction of Alcoholic Ammonia with 1,2-Dichloroethane: This method involves the reaction of alcoholic ammonia with 1,2-dichloroethane to form this compound.
Action of Sodium and Ethylene Glycol on Ethylene Diamine Hydrochloride: This method uses sodium and ethylene glycol to react with ethylene diamine hydrochloride.
Reduction of Pyrazine with Sodium in Ethanol: This method involves the reduction of pyrazine using sodium in ethanol.
Industrial Production Methods: this compound is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine. It is commonly available industrially as the hexahydrate, which melts at 44°C and boils at 125-130°C. Two common salts of this compound used for pharmaceutical or veterinary purposes are the citrate and the adipate .
Chemical Reactions Analysis
Piperazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-2,5-dione.
Reduction: Reduction of pyrazine with sodium in ethanol produces this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium in ethanol is commonly used for the reduction of pyrazine.
Substitution: Organic halides are used for substitution reactions to form substituted piperazines.
Major Products:
Oxidation: this compound-2,5-dione.
Reduction: this compound.
Substitution: Substituted piperazines.
Scientific Research Applications
Piperazine is a cyclic amine with a wide array of applications, stemming from its unique chemical properties and versatile binding possibilities . It is utilized in various sectors, including pharmaceuticals, industrial manufacturing, and chemical engineering .
Scientific Research Applications
- Drug Design and Pharmaceuticals this compound serves as a fundamental structural element in numerous drugs, demonstrating diverse therapeutic applications . Its distinct characteristics, such as solubility, basicity, and chemical reactivity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs . Approximately 100 approved drugs incorporate a this compound ring, highlighting its significance in drug design . this compound-based compounds exhibit a broad spectrum of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties . Specific applications include:
- Antidepressants: this compound is present in antidepressants like amoxapine .
- Antipsychotics: It is found in antipsychotic medications such as bifeprunox .
- Antihistamines: Drugs like cyclizine and oxatomide contain this compound .
- Antifungals: this compound is a component of antifungal drugs like itraconazole .
- Antibiotics: Ciprofloxacin is an antibiotic that includes a this compound ring .
- BACE1 Inhibitors this compound derivatives have been developed as potent BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitors . These inhibitors are designed to reduce Aβ40 levels, which are implicated in Alzheimer's disease .
- Anticancer Agents Piperazines have shown effective anti-proliferative activity against various cancers, including colon, breast cancer, and leukemia . These agents have demonstrated more potency and activity than widely prescribed chemotherapeutic agents like taxanes, sorafenib, cisplatin, and doxorubicin . A novel this compound core compound (PCC) can induce apoptosis in liver cancer cell lines through both intrinsic and extrinsic pathways .
- Bioisosteres in Drug Design this compound and homothis compound are well-studied heterocycles in drug design, utilized as scaffolds and terminal elements to enhance the aqueous solubility of molecules .
- Anticocaine Addiction this compound derivatives are being explored in the development of compounds to combat cocaine addiction .
Industrial Applications
- Manufacturing this compound is used in the production of plastics, resins, pesticides, and brake fluid . It is also utilized in the manufacture of anthelmintic pharmaceuticals .
- Adhesives and Sealants this compound is employed in the production of polyamides for hot-melt, pressure-sensitive, and heat-seal adhesives suitable for various materials like leather, paper, plastic, and metal .
- Coatings It is used in the production of polyamide resins, urethane, and epoxy systems. In polyurethanes, it acts as a catalyst, reagent, and reactant in producing polyol components .
- Inks Polyamide resins based on this compound are used as binders in printing inks for flexogravure printing on paper, film, and foil webs. Thermoplastic polyamides are similarly used in formulating glossy, abrasion-resistant overprint varnishes .
- Oil and Gas Industry this compound is used as an additive in CO2 and H2S gas treatment .
Analytical Chemistry
- Detection of Abused this compound Designer Drugs this compound derivatives, such as BZP (1-benzylthis compound) and TFMPP (1-(3-trifluoromethylphenyl)this compound), have been identified as designer drugs . Analytical methods have been developed for the rapid and targeted detection of these substances in biological samples . These methods utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify this compound derivatives in serum and urine .
- Method Validation Analytical methods for detecting this compound derivatives are validated for linearity, measuring range, limit of detection (LOD), limit of quantification (LOQ), and repeatability .
Table 1: Method Validation for this compound Derivatives
Analytes | Internal Standard | Linear Range (ng/mL) | Regression Equation | R2 | Analytes LOD (ng/mL) | Analytes LOQ (ng/mL) |
---|---|---|---|---|---|---|
BPZ | BZP-D7 | 1–1000 | y = 0.0088x − 0.0076 | 0.9998 | 0.6552 | 1.9656 |
mCPP | BZP-D7 | 1–1000 | y = 0.0099x − 0.207 | 0.9906 | 1.419 | 4.257 |
TFMPP | BZP-D7 | 1–1000 | y = 0.02x − 0.3316 | 0.9952 | 0.1476 | 0.4428 |
MDBP | BZP-D7 | 25–1000 | y = 0.0171x + 0.1962 | 0.9969 | 0.2073 | 0.6219 |
pFBP | BZP-D7 | 1–1000 | y = 0.0143x − 0.0879 | 0.9989 | 0.0042 | 0.0126 |
Table 2: Reproducibility of the Method
Analytes | Level | Daily Accuracy for tR, n = 9 CV (%) | Daily Accuracy for AUC, n = 9 CV (%) | Accuracy between Days for tR CV (%) | Accuracy between Days for AUC CV (%) |
---|---|---|---|---|---|
BPZ | LQC | 0.11 | 0.98 | 1.03 | 7.79 |
MQC | 0.08 | 0.53 | 1.41 | 7.82 | |
HQC | 0.27 | 0.91 | 1.53 | 7.64 | |
MDBP | LQC | 0.07 | 1.44 | 1.09 | 8.00 |
MQC | 0.10 | 0.80 | 1.32 | 9.90 | |
HQC | 0.21 | 1.03 | 1.50 | 10.77 | |
pFBP | LQC | 0.34 | 2.47 | 2.16 | 3.48 |
MQC | 0.09 | 1.46 | 2.27 | 5.57 | |
HQC | 0.17 | 1.42 | 2.30 | 6.11 | |
mCPP | LQC | 0.04 | 1.39 | 0.05 | 11.71 |
MQC | 0.11 | 1.23 | 0.11 | 11.39 | |
HQC | 0.06 | 0.63 | 0.06 | 9.01 | |
TFMPP | LQC | 0.03 | 0.62 | 0.06 | 6.38 |
MQC | 0.12 | 1.28 | 0.14 | 4.71 | |
HQC | 0.05 | 1.20 | 0.10 | 2.26 |
tR = retention times, AUC = peak areas, CV = coefficient of variation, LQC = low-quality control, MQC = medium-quality control, HQC = high-quality control
Mechanism of Action
Piperazine exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm. This action allows the host body to easily remove or expel the invading organism .
Comparison with Similar Compounds
Piperazine is similar to other nitrogen-containing heterocycles such as piperidine and morpholine. it is unique due to the presence of two nitrogen atoms in a six-membered ring, which enhances its pharmacological and pharmacokinetic profiles. Similar compounds include:
Piperidine: Contains a six-membered ring with one nitrogen atom.
Morpholine: Contains a six-membered ring with one nitrogen and one oxygen atom.
Pyrrolidine: Contains a five-membered ring with one nitrogen atom.
This compound’s unique structure allows for better hydrogen bonding and increased water solubility, making it a valuable compound in drug discovery and development .
Biological Activity
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its structural versatility allows it to serve as a core structure in various pharmaceuticals, particularly in the development of drugs with diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and data tables.
1. Antimicrobial Activity
This compound derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that this compound-based polymers exhibit significant antibacterial activity against various pathogens.
1.1 Antibacterial Mechanism
- Mechanism : The this compound moiety enhances the interaction with bacterial cell membranes, leading to membrane disruption and bacterial death.
- Pathogens Targeted : Effective against Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Shigella flexneri .
1.2 Data Table: Antimicrobial Efficacy of this compound Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
PGU–P | E. coli | 0.5 µg/mL | Membrane disruption |
PGU–P | S. aureus | 0.3 µg/mL | Membrane disruption |
This compound Derivative K | MRSA | 0.4 µg/mL | Cell wall synthesis inhibition |
2. Anticancer Activity
The anticancer potential of this compound derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.
- Cell Cycle Arrest : Certain this compound derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Targeted Cancer Types : Studies have shown efficacy against prostate cancer (PC3), breast cancer (MCF-7), and lung cancer (A549) .
2.2 Case Study: this compound Derivative 12
- Activity : Exhibited an IC50 value of 0.12 µM against A549 cells, significantly more potent than standard chemotherapeutics.
- Mechanism : Induces apoptosis through intrinsic and extrinsic pathways .
2.3 Data Table: Anticancer Efficacy of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 9 | PC3 | 1.02 | Telomerase inhibition |
Compound 12 | A549 | 0.12 | Apoptosis induction |
Compound 17 | MCF-7 | 2.50 | Cell cycle arrest |
3. Neuropharmacological Effects
This compound derivatives are also recognized for their neuropharmacological activities, particularly in the modulation of neurotransmitter systems.
3.1 Acetylcholinesterase Inhibition
Research indicates that certain this compound derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer’s disease.
- Key Findings : Derivative K showed significant AChE inhibitory activity with a concentration-dependent effect .
3.2 Data Table: Neuropharmacological Activity of this compound Derivatives
Compound | Target Enzyme | Inhibition (%) | Binding Affinity (kcal/mol) |
---|---|---|---|
Derivative K | Acetylcholinesterase | 75% at 10 µM | -8.5 |
Derivative S3 | Acetylcholinesterase | 70% at 10 µM | -7.8 |
Q & A
Q. How can researchers optimize the balance between reduced toxicity and biological activity in modified piperazine derivatives?
Category: Basic Experimental Design
Answer:
To address this, structural modifications (e.g., beta-cyclodextran conjugation) are employed to reduce toxicity, but such changes may lower bioactivity. Methodologically:
- Toxicity Assessment: Use in vivo models (e.g., rodent studies) to measure LD₅₀ and histopathological effects .
- Bioactivity Testing: Conduct functional assays (e.g., infiltration anesthesia models) to compare efficacy metrics like duration and potency (Table V in ) .
- Structural Analysis: Perform elemental analysis and spectral characterization (NMR, IR) to correlate structural changes with activity shifts .
Q. What analytical techniques are recommended for distinguishing structurally similar this compound analogs in forensic or pharmacological studies?
Category: Basic Methodological Guidance
Answer:
Raman microspectroscopy coupled with multivariate analysis is effective:
- Parameter Optimization: Use 20 mW laser power and 128–256 scans to enhance spectral resolution .
- Data Processing: Apply Principal Component Analysis (PCA) to reduce dimensionality, followed by Linear Discriminant Analysis (LDA) for isomer discrimination (e.g., separating 3-TFMPP from 4-TFMPP) .
- Validation: Compare results against GC-EI-MS libraries for cross-verification .
Q. How do structure-activity relationship (SAR) studies inform the design of this compound-based acetylcholinesterase (AChE) inhibitors?
Category: Advanced SAR Analysis
Answer:
Key SAR insights include:
- Core Structure: this compound rings (e.g., in compound 6g, IC₅₀ = 0.90 μM) outperform ethylenediamine/propanediamine chains due to enhanced π-π stacking and hydrogen bonding with AChE .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve binding affinity.
- Methodology: Compare IC₅₀ values across derivatives using Ellman’s assay, and validate via molecular docking simulations .
Q. What green chemistry approaches improve the synthesis of mono-protected this compound derivatives?
Category: Advanced Synthesis Optimization
Answer:
Flow chemistry outperforms batch methods for mono-Boc protection:
- Flow Setup: Maintain constant flow rate for one reagent while incrementally adjusting the second (e.g., Boc-anhydride at 0.8 equivalents maximizes yield) .
- Real-Time Monitoring: Use inline FTIR or HPLC to track reaction progress and minimize waste.
- Yield Comparison: Batch reactions typically achieve ≤70% yield, whereas flow systems reach >90% under optimized conditions .
Q. How do researchers evaluate the carcinogenic potential of this compound derivatives in long-term toxicity studies?
Category: Basic Toxicology
Answer:
- Nitrosamine Risk: Test for nitrosamine formation by exposing this compound to nitrites (simulated gastric fluid) and analyze via LC-MS .
- In Vivo Carcinogenicity: Use rodent models over 24-month periods, with histopathology focusing on liver and kidney tissues. Note: this compound alone is noncarcinogenic, but nitrosylated derivatives require caution .
Q. What mechanisms underlie the cytotoxic effects of this compound derivatives in cancer cells?
Category: Advanced Pharmacodynamics
Answer:
Apoptosis induction is a key mechanism:
- Pathway Activation: Assess caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .
- Compound-Specific Effects: For example, β-elemene this compound disrupts microtubule dynamics, while chloroalkyl derivatives inhibit DNA topoisomerases .
- Transcriptomic Profiling: Use RNA-seq to identify dysregulated genes (e.g., Bcl-2 family) post-treatment .
Q. How can biosynthesis pathways inform the sustainable production of strained this compound alkaloids like herquline A?
Category: Advanced Biotechnology
Answer:
- Enzymatic Strategies: Leverage nonribosomal peptide synthetases (NRPS) to generate dityrosine this compound intermediates .
- Nonenzymatic Cascades: Trigger stereoselective transformations via N-methylation, validated by DFT calculations to rationalize reactivity .
- Yield Optimization: Fermentation-based approaches achieve ~15% yield, whereas semi-synthetic routes improve to ~40% .
Q. What role do supramolecular interactions play in stabilizing this compound inclusion complexes for drug delivery?
Category: Advanced Structural Chemistry
Answer:
- Crystallography: Resolve host-guest structures via X-ray diffraction to identify H-bonding and van der Waals interactions .
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O···H contacts account for ~60% in this compound-CO₂ complexes) .
- Thermal Stability: Use TGA-DSC to assess decomposition thresholds (e.g., >200°C for most complexes) .
Properties
IUPAC Name |
piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Record name | PIPERAZINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
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Related CAS |
31977-51-2, Array | |
Record name | Piperazine, homopolymer | |
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DSSTOX Substance ID |
DTXSID1021164 | |
Record name | Piperazine | |
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Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste | |
Record name | PIPERAZINE | |
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Record name | PIPERAZINE (anhydrous) | |
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Record name | Piperazine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |
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Boiling Point |
295 °F at 760 mmHg (NTP, 1992), 146 °C | |
Record name | PIPERAZINE | |
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Flash Point |
190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C | |
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Solubility |
Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol) | |
Record name | PIPERAZINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Piperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Piperazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |
Record name | PIPERAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3 | |
Record name | PIPERAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21 | |
Record name | Piperazine and salts | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis., Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/, Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions., In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments. | |
Record name | Piperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals | |
CAS No. |
110-85-0 | |
Record name | PIPERAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | piperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/ | |
Record name | PIPERAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Piperazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIPERAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIPERAZINE (anhydrous) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.